molecular formula C26H19F3N2O2 B12602525 1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-50-8

1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12602525
CAS No.: 917966-50-8
M. Wt: 448.4 g/mol
InChI Key: SIMWSFXSOHDHQK-UHFFFAOYSA-N
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Description

1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea core substituted with phenyl and trifluoromethoxy groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with an isocyanate derivative of 2-(4-phenylphenyl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea core can form hydrogen bonds with biological molecules, while the phenyl and trifluoromethoxy groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triflumuron: A benzoylurea insecticide with a similar trifluoromethoxyphenyl group.

    N,N’-bis[4-(trifluoromethoxy)phenyl]urea: Another urea derivative with two trifluoromethoxyphenyl groups.

Uniqueness

1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of phenyl and trifluoromethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

917966-50-8

Molecular Formula

C26H19F3N2O2

Molecular Weight

448.4 g/mol

IUPAC Name

1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C26H19F3N2O2/c27-26(28,29)33-22-16-14-21(15-17-22)30-25(32)31-24-9-5-4-8-23(24)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H,(H2,30,31,32)

InChI Key

SIMWSFXSOHDHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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